molecular formula C24H24FN5O4 B2476325 9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-25-6

9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2476325
CAS No.: 872628-25-6
M. Wt: 465.485
InChI Key: SXOZQAOZAGONHV-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to add the phenyl and methyl groups. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecule contains a purine ring, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two additional nitrogen atoms. Attached to this purine ring are various substituents, including a 2,4-dimethoxyphenyl group, a fluorophenyl group, and a methyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the electron-donating methoxy groups, as well as the electron-withdrawing fluorine atom. The purine ring itself is aromatic and relatively stable .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar groups (like the methoxy and carbonyl groups) could impact its solubility, melting point, and other properties .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of chemicals involving purinediones, known for their complex structures and synthesis processes. One study details the synthesis of similar compounds, highlighting intricate chemical processes and structural characteristics (Šimo et al., 1995).

Applications in Urease Inhibition

Research indicates that derivatives of pyrido[1,2-a]pyrimidine-diones, a similar class, show varying degrees of urease inhibition, an enzyme linked to certain diseases and agricultural issues. This suggests potential applications in medical and agricultural fields (Rauf et al., 2010).

Crystallographic Analysis

The compound's close relatives have been subject to crystallographic studies to understand their molecular and crystal structures. These studies are crucial in pharmaceutical and chemical research for understanding compound behaviors (Trilleras et al., 2009).

Antithrombotic Properties

Some studies have synthesized compounds from similar chemical families, discovering their potential as antithrombotic agents. This indicates possible applications in cardiovascular medicine (Furrer et al., 1994).

Photochemical Behavior

Research into related pyrimidinediones has explored their unique photochemical properties, which could be relevant in materials science and photochemistry (Shorunov et al., 2018).

Antioxidant Potential

Pyrimido[4,5-d]pyrimidine derivatives, closely related to the compound , have shown antioxidant properties in research. This opens avenues in oxidative stress management and related health conditions (Cahyana et al., 2020).

Methylation and Ionisation Studies

Purine-6,8-diones, closely related to the compound, have been studied for their methylation reactions and ionization properties. These studies are significant in understanding the chemical behavior and potential pharmaceutical applications (Rahat et al., 1974).

Supramolecular Assemblies

Research has explored the possibility of using similar pyrimidine derivatives in creating novel hydrogen-bonded supramolecular assemblies, which are important in the field of nanotechnology and materials science (Fonari et al., 2004).

Anticancer Activity

Certain purine-diones and pyridopyrimidine-diones, related to the compound, have been synthesized and tested for their anticancer activity. This suggests potential applications in cancer treatment and drug development (Hayallah, 2017).

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. This particular compound, with its unique set of substituents, could be of interest for future research .

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-7-4-5-8-17(15)25)29-12-6-11-28(23(29)26-21)18-10-9-16(33-2)13-19(18)34-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZQAOZAGONHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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